molecular formula C27H21BrN2O4 B11534562 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 339299-58-0

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11534562
CAS No.: 339299-58-0
M. Wt: 517.4 g/mol
InChI Key: LHCKYKOZWAQYRZ-STBIYBPSSA-N
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Description

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C27H21BrN2O4 and a molecular weight of 517.38 g/mol This compound is notable for its unique structure, which includes a methoxy group, a naphthylacetyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Naphthylacetyl Hydrazone: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.

    Coupling with Methoxyphenyl Bromobenzoate: The hydrazone is then coupled with 2-methoxy-4-bromobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific structural features, such as the methoxy group and the naphthylacetyl moiety. These features may confer distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The compound has the following structural formula:

C28H24N2O5\text{C}_{28}\text{H}_{24}\text{N}_{2}\text{O}_{5}

It features a methoxy group, a naphthylacetyl moiety, and a bromobenzoate group, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, derivatives of methoxy-substituted phenyl compounds have shown cytotoxic effects against various human cancer cell lines, including HeLa and MCF7 cells. These compounds often target tubulin, disrupting microtubule polymerization, which is crucial for cell division.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TargetedIC50 (µM)Mechanism of Action
Compound AHeLa0.25Tubulin inhibition
Compound BMCF70.15Microtubule destabilization
This compoundTBDTBDTBD

Note: TBD represents data yet to be determined in ongoing research.

The proposed mechanism for the antitumor activity includes:

  • Microtubule Disruption : Similar compounds have been shown to bind at the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Compounds that target microtubules often trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the efficacy of methoxy-substituted compounds against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : Another study explored the binding interactions of similar compounds with tubulin using molecular docking simulations. The findings suggested that specific substitutions on the phenyl ring enhanced binding affinity and selectivity towards tubulin .

Properties

CAS No.

339299-58-0

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-33-25-14-18(12-13-24(25)34-27(32)21-9-5-10-22(28)15-21)17-29-30-26(31)16-20-8-4-7-19-6-2-3-11-23(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

LHCKYKOZWAQYRZ-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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